molecular formula C12H9NO2Se B14728770 1-Nitro-4-phenylselanylbenzene CAS No. 6343-83-5

1-Nitro-4-phenylselanylbenzene

Cat. No.: B14728770
CAS No.: 6343-83-5
M. Wt: 278.18 g/mol
InChI Key: GODLLLVHKOXLEI-UHFFFAOYSA-N
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Description

1-Nitro-4-phenylselanylbenzene is an aromatic nitro compound featuring a phenylselanyl (–SePh) substituent at the para position relative to the nitro (–NO₂) group. The selenium atom’s polarizability and lower electronegativity compared to sulfur analogs (e.g., sulfides or sulfones) make this compound distinct in redox chemistry and catalytic processes .

Properties

CAS No.

6343-83-5

Molecular Formula

C12H9NO2Se

Molecular Weight

278.18 g/mol

IUPAC Name

1-nitro-4-phenylselanylbenzene

InChI

InChI=1S/C12H9NO2Se/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H

InChI Key

GODLLLVHKOXLEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Nitro-4-phenylselanylbenzene typically involves the nitration of 4-phenylselanylbenzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to avoid over-nitration .

Chemical Reactions Analysis

1-Nitro-4-phenylselanylbenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Nitro-4-phenylselanylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.

    Medicine: Research into the potential therapeutic applications of selenium-containing compounds includes investigations into their antioxidant and anticancer properties.

    Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Nitro-4-phenylselanylbenzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the phenylselanyl group can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfur-Containing Analogs

4-Nitrodiphenyl Sulfide (1-Nitro-4-(phenylthio)benzene)
  • Molecular Formula: C₁₂H₉NO₂S
  • Key Features : Replaces selenium with sulfur (–SPh). Sulfur’s higher electronegativity results in weaker electron-donating effects compared to selenium.
  • Reactivity: The phenylthio group (–SPh) is a moderate electron donor, activating the aromatic ring toward electrophilic substitution, but less so than the phenylselanyl group.
  • Applications : Used in cross-coupling reactions and as a precursor to sulfones.
  • Stability : More resistant to oxidation than selenium analogs, forming sulfones (e.g., 1-Nitro-4-(phenylsulfonyl)benzene) under oxidative conditions .
4-Nitrophenyl Phenyl Sulfone (1-Nitro-4-(phenylsulfonyl)benzene)
  • Molecular Formula: C₁₂H₉NO₄S
  • Key Features : Features a sulfonyl (–SO₂Ph) group, a highly electron-withdrawing substituent.
  • Electronic Effects : The sulfonyl group strongly deactivates the aromatic ring, reducing reactivity toward electrophilic attack.
  • Applications : Valued in polymer chemistry and as a stabilizer due to its oxidative robustness .
4-Nitrothioanisole (1-(Methylsulfanyl)-4-nitrobenzene)
  • Molecular Formula: C₇H₇NO₂S
  • Key Features : Contains a methylthio (–SMe) group. Smaller and less polarizable than –SePh or –SPh.
  • Steric Effects : The methyl group introduces minimal steric hindrance, making it suitable for nucleophilic aromatic substitution reactions.
  • Limitations : Lower thermal stability compared to phenyl-substituted analogs .

Other Functional Group Substitutions

1-Nitro-4-(1-propyn-1-yl)benzene
  • Molecular Formula: C₉H₇NO₂
  • Key Features : Substitutes –SePh with an alkynyl (–C≡CH) group.
  • Electronic Effects : The alkyne is a strong electron-withdrawing group, directing nitro group reactivity toward meta positions in further substitutions.
  • Applications : Used in click chemistry and as a building block for conjugated polymers .
1-BENZYLOXY-4-NITROBENZENE
  • Molecular Formula: C₁₃H₁₁NO₃
  • Key Features : Replaces –SePh with a benzyloxy (–OCH₂Ph) group.
  • Electronic Effects: The ether oxygen is weakly electron-donating, offering intermediate reactivity between –SePh and –NO₂.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., for 4-benzyloxyaniline) .
1-Nitro-4-(phenoxymethyl)benzene
  • Molecular Formula: C₁₃H₁₁NO₃
  • Key Features: Incorporates a phenoxymethyl (–CH₂OPh) group.
  • Steric Effects : The methylene spacer reduces steric crowding compared to direct –OPh substitution.
  • Stability : Sensitive to acidic hydrolysis due to the ether linkage .

Comparative Data Table

Compound Name Molecular Formula Substituent Molecular Weight Key Properties Applications
1-Nitro-4-phenylselanylbenzene C₁₂H₉NO₂Se –SePh 294.17 High polarizability, redox-active Catalysis, organic electronics
4-Nitrodiphenyl Sulfide C₁₂H₉NO₂S –SPh 231.27 Moderate electron donor Cross-coupling reactions
4-Nitrophenyl Phenyl Sulfone C₁₂H₉NO₄S –SO₂Ph 263.27 Strong electron-withdrawing Polymer stabilizers
1-Nitro-4-(1-propyn-1-yl)benzene C₉H₇NO₂ –C≡CH 161.16 Electron-withdrawing, rigid Click chemistry, polymers
1-BENZYLOXY-4-NITROBENZENE C₁₃H₁₁NO₃ –OCH₂Ph 229.23 Weak electron-donating Pharmaceutical intermediates

Key Research Findings

  • Electronic Effects : Selenium’s polarizability enhances charge-transfer interactions in this compound, making it superior to sulfur analogs in catalytic systems requiring electron-rich environments .
  • Oxidative Stability: Sulfur analogs (e.g., sulfides) are more stable under oxidative conditions, whereas selenium analogs may decompose to selenoxides or selenones .
  • Thermal Behavior : Phenylselanyl derivatives exhibit lower thermal stability compared to sulfones but higher than thioanisoles due to weaker C–Se bonds .

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